

Spectroscopic Profile of 2,3-Dihydroxy-4-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dihydroxy-4-methoxybenzoic acid

Cat. No.: B1347093

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,3-Dihydroxy-4-methoxybenzoic acid**, a key organic compound with applications in various research and development sectors. Due to the limited availability of complete experimental spectra for the free acid in public databases, this document combines available experimental data with predicted spectral information to offer a thorough analytical profile. The data is presented in a structured format to facilitate its use in research and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the available and predicted NMR data for **2,3-Dihydroxy-4-methoxybenzoic acid** and its methyl ester derivative.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

Proton	Predicted ^1H NMR (Free Acid)	Experimental ^1H NMR (Methyl Ester)
H-5	7.29 (d, $J=8.5$ Hz)	7.33 (d, $J=8.6$ Hz)
H-6	6.64 (d, $J=8.5$ Hz)	6.57 (d, $J=8.6$ Hz)
4-OCH ₃	3.89 (s)	3.88 (s)
COOH	11.0 (br s)	-
COOCH ₃	-	3.90 (s)
2-OH	9.5 (br s)	9.45 (s)
3-OH	9.0 (br s)	5.89 (s)

Predicted data is based on computational models and should be used as a reference. Experimental data for the methyl ester is sourced from literature on the characterization of natural products.

^{13}C NMR Data

Table 2: ^{13}C NMR Chemical Shifts (δ) in ppm

Carbon	Predicted ^{13}C NMR (Free Acid)	Experimental ^{13}C NMR (Methyl Ester)
C-1 (COOH/COOCH ₃)	171.5	169.7
C-2	147.8	147.3
C-3	152.5	152.1
C-4	141.2	140.8
C-5	115.8	115.5
C-6	108.1	107.8
4-OCH ₃	56.4	56.3
COOCH ₃	-	52.4

Predicted data provides an estimation of the chemical shifts. The experimental data for the methyl ester offers a valuable comparison for the aromatic core.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of aromatic carboxylic acids is as follows:

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical to avoid signal overlap with the analyte. For carboxylic acids, DMSO-d₆ is often preferred as it can dissolve the sample and allow for the observation of exchangeable protons (OH and COOH).
- **Internal Standard:** Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample solution to calibrate the chemical shift scale to 0 ppm.
- **Data Acquisition:**
 - Place the NMR tube in the spectrometer.
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the number of scans, relaxation delay, and spectral width.
 - For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group	Predicted IR Frequencies (cm ⁻¹)	Expected Range (cm ⁻¹)
O-H stretch (Carboxylic Acid)	3300-2500 (broad)	3300-2500
O-H stretch (Phenolic)	3400-3200 (broad)	3550-3200
C-H stretch (Aromatic)	3100-3000	3100-3000
C=O stretch (Carboxylic Acid)	1680-1660	1725-1680
C=C stretch (Aromatic)	1610, 1500, 1450	1625-1450
C-O stretch (Carboxylic Acid/Phenol)	1300-1200	1320-1210
C-O stretch (Methoxy)	1250-1200, 1050-1020	1275-1200, 1075-1020

Predicted IR frequencies are based on computational calculations and provide a guide for spectral interpretation.

Experimental Protocol for FTIR Spectroscopy (Solid Sample)

For a solid sample like **2,3-Dihydroxy-4-methoxybenzoic acid**, the KBr pellet method is a common technique:

- Sample Preparation:
 - Thoroughly grind 1-2 mg of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent in the mid-IR range.
 - The mixture should be a fine, homogeneous powder.
- Pellet Formation:
 - Place the powdered mixture into a pellet press die.

- Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
- Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

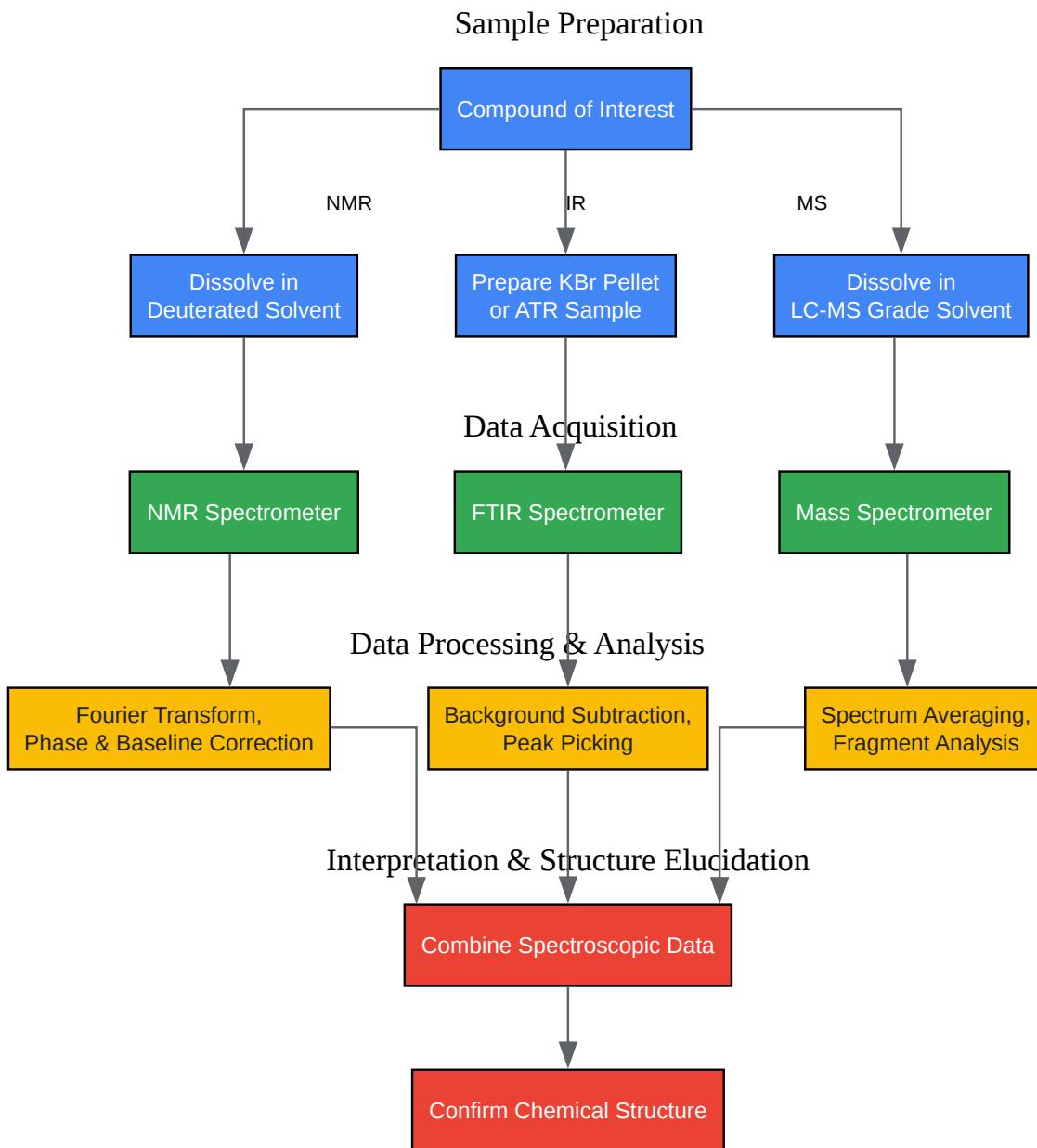
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data

Ion	m/z (Mass-to-Charge Ratio)	Source
$[\text{M}+\text{H}]^+$	185.044	Experimental (UPLC-MS/MS)
$[\text{M}]^+$	184.037	Predicted
$[\text{M}-\text{H}]^-$	183.029	Predicted

The experimental value corresponds to the protonated molecule observed in a UPLC-MS/MS analysis. Predicted values are based on the exact mass of the molecule.


Experimental Protocol for Mass Spectrometry

A general protocol for the analysis of an aromatic carboxylic acid using Electrospray Ionization (ESI) Mass Spectrometry is as follows:

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1-10 $\mu\text{g}/\text{mL}$. The solvent should be of high purity (LC-MS grade).
- Infusion or LC-MS:
 - Direct Infusion: The sample solution can be directly infused into the mass spectrometer's ion source via a syringe pump to obtain a continuous signal.
 - LC-MS: For more complex samples or to improve ionization efficiency, the sample can be introduced through a liquid chromatograph (LC) system coupled to the mass spectrometer. A reversed-phase C18 column is commonly used for aromatic acids.
- Ionization: Utilize an electrospray ionization (ESI) source. For carboxylic acids, negative ion mode ($[\text{M}-\text{H}]^-$) is often preferred due to the acidic proton, but positive ion mode ($[\text{M}+\text{H}]^+$) can also be effective.
- Mass Analysis:
 - Acquire a full scan mass spectrum to determine the molecular weight of the compound.
 - Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data, which can be used for structural confirmation. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID).
- Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational set of spectroscopic data and methodologies for **2,3-Dihydroxy-4-methoxybenzoic acid**. For definitive structural confirmation and quality control, it

is recommended to obtain a full set of experimental spectra on a purified sample.

- To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Dihydroxy-4-methoxybenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1347093#spectroscopic-data-for-2-3-dihydroxy-4-methoxybenzoic-acid-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com